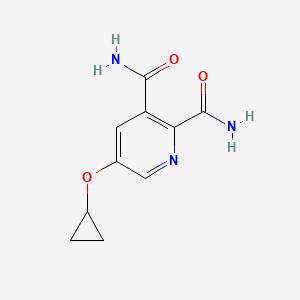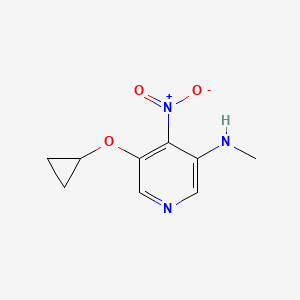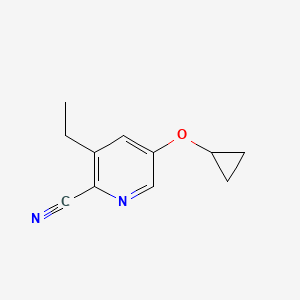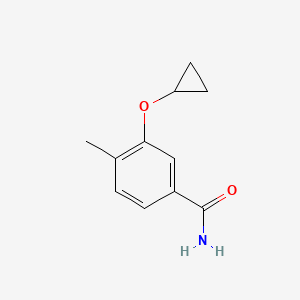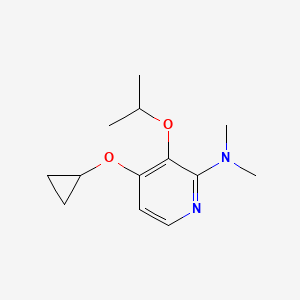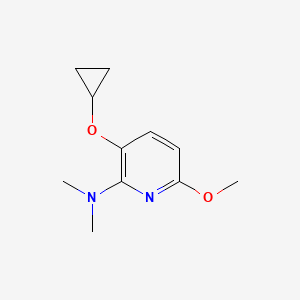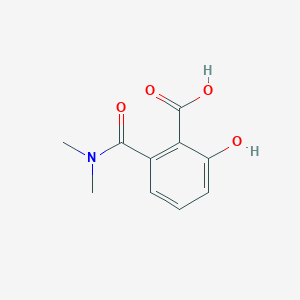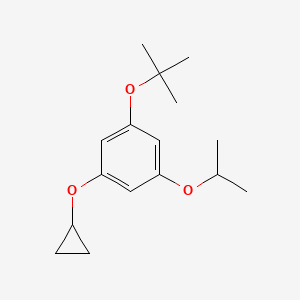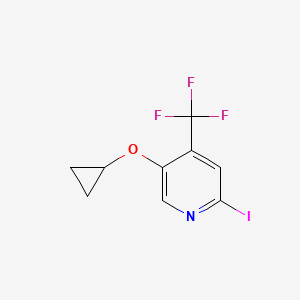
5-Cyclopropoxy-2-iodo-4-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopropoxy-2-iodo-4-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C9H7F3INO and a molecular weight of 329.06 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an iodine atom, and a trifluoromethyl group attached to a pyridine ring. It is used as an intermediate in various chemical reactions and has applications in the pharmaceutical and agrochemical industries.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-2-iodo-4-(trifluoromethyl)pyridine involves several steps, starting with the preparation of the pyridine ring and subsequent functionalizationThe reaction conditions typically include the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or a peracid, in an organic solvent like acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include the synthesis of the pyridine ring, iodination, and cyclopropoxylation. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time .
Analyse Chemischer Reaktionen
Types of Reactions
5-Cyclopropoxy-2-iodo-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base, such as sodium hydride or potassium carbonate, in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate, and reducing agents like lithium aluminum hydride or sodium borohydride, are commonly used.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate or cesium carbonate, are used in organic solvents like toluene or DMF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds .
Wissenschaftliche Forschungsanwendungen
5-Cyclopropoxy-2-iodo-4-(trifluoromethyl)pyridine has several scientific research applications, including:
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving pyridine derivatives.
Wirkmechanismus
The mechanism of action of 5-Cyclopropoxy-2-iodo-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the trifluoromethyl group enhances its lipophilicity and ability to penetrate biological membranes, while the iodine atom can participate in halogen bonding with target molecules. The cyclopropoxy group may also contribute to the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Iodo-5-(trifluoromethyl)pyridine: Similar in structure but lacks the cyclopropoxy group.
2-Bromo-5-(trifluoromethyl)pyridine: Contains a bromine atom instead of iodine.
2-Chloro-5-(trifluoromethyl)pyridine: Contains a chlorine atom instead of iodine.
Uniqueness
5-Cyclopropoxy-2-iodo-4-(trifluoromethyl)pyridine is unique due to the presence of the cyclopropoxy group, which can influence its chemical reactivity and biological activity. The combination of the trifluoromethyl group and iodine atom also contributes to its distinct properties, making it a valuable intermediate in various chemical syntheses .
Eigenschaften
Molekularformel |
C9H7F3INO |
|---|---|
Molekulargewicht |
329.06 g/mol |
IUPAC-Name |
5-cyclopropyloxy-2-iodo-4-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C9H7F3INO/c10-9(11,12)6-3-8(13)14-4-7(6)15-5-1-2-5/h3-5H,1-2H2 |
InChI-Schlüssel |
OVCCVENPMFPRLV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1OC2=CN=C(C=C2C(F)(F)F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


